セタルトリモニウムブロミド

概要

説明

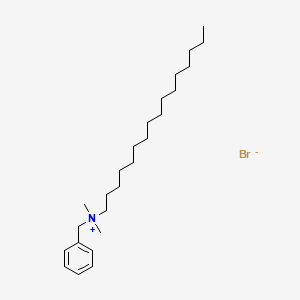

Cetalkonium bromide is a C16 alkyl benzalkonium chloride derivative with an amphipathic property, which allows it to be used in different types of formulations . It is a quaternary ammonium salt that acts as an antiseptic against a variety of bacteria and fungi . Cetalkonium bromide is approved by the FDA for its use in over-the-counter products as a skin protectant .

Molecular Structure Analysis

Cetalkonium bromide has a molecular formula of C25H46BrN . Its average mass is 440.543 Da and its monoisotopic mass is 439.281342 Da .Physical and Chemical Properties Analysis

Cetalkonium bromide has a water solubility of 9.47e-06 mg/mL, a logP of 3.27 (ALOGPS) and 4.41 (Chemaxon), and a logS of -7.7 (ALOGPS) . It has no hydrogen bond acceptors or donors, and it has 17 rotatable bonds .科学的研究の応用

殺菌剤

セタルトリモニウムブロミド: はその殺菌作用で広く知られています。さまざまな細菌や真菌に効果があり、局所感染症の予防と治療に役立つ貴重な薬剤です。 その両親媒性により、細胞膜を破壊し、酵素を不活性化し、タンパク質を変性させることができ、これは生きた組織での微生物の増殖を抑制するために不可欠です .

医薬品の防腐剤

抗菌効果があるため、セタルトリモニウムブロミド は医薬品製剤の防腐剤としても使用されます。 これは、特に汚染のリスクが高い多回用容器において、製品の有効期限全体にわたって無菌性を維持するのに役立ちます .

製剤における界面活性剤

界面活性剤として、セタルトリモニウムブロミド は表面張力を低下させ、これはさまざまな医薬品や化粧品の製剤に役立ちます。 これは、表面に塗布したときの製品の均一な分布に役立ち、ユーザーエクスペリエンスと製品の有効性を高めます .

口内炎の治療

セタルトリモニウムブロミド: は口内炎の治療に使用されてきました。 これは、一部の市販の口腔用ジェル中の有効成分であり、殺菌作用により痛みを和らげ、治癒プロセスを早めます .

眼科製剤の安定化

眼科では、セタルトリモニウムブロミド はシクロスポリン眼科製剤の長期安定化のための賦形剤として役立ちます。 この用途は、特にドライアイ症候群の患者の治療において重要であり、時間の経過とともに薬の効果を保証します .

殺菌剤と殺菌剤

この化合物の殺菌剤と殺菌剤の作用は、病院や診療所など、さまざまな場所で表面や機器を滅菌するために活用されています。 これは、特に無菌性が重要な医療環境における感染の蔓延を抑制するのに役立ちます .

撥水剤におけるカビ予防剤

セタルトリモニウムブロミド: は、シリコーン系撥水剤にもカビ予防剤として配合されています。 この用途は、建物や屋外構造物をカビの成長から保護するために重要であり、カビは損傷と健康問題を引き起こす可能性があります .

工業プロセスにおける乳化剤

最後に、乳化剤としての役割は、エマルジョンの形成と安定化に役立つ工業プロセスにおいて重要です。 この特性は、均一な混合物が要求される塗料、コーティング、その他の材料の製造で利用されています .

作用機序

Target of Action

Cetalkonium bromide, a derivative of C16 alkyl benzalkonium chloride, is a quaternary ammonium salt . It primarily targets a variety of bacteria and fungi , acting as an antiseptic .

Mode of Action

The activity of cetalkonium bromide is based on the creation of a positive charge, which permits a bio-adhesive property to negative surfaces . This property allows cetalkonium bromide to disrupt the cell membrane, inactivate enzymes, and denature proteins . This broad-spectrum mechanism of action enables it to be effective against both gram-positive and gram-negative bacteria, as well as fungi .

Result of Action

The primary result of cetalkonium bromide’s action is its antimicrobial effect . It is effective against a variety of bacteria and fungi, and has been shown to present better activity against gram-negative organisms . This makes it a valuable ingredient in a variety of products, including over-the-counter skin protectants approved by the FDA .

Safety and Hazards

将来の方向性

Cetalkonium bromide has been used in a wide variety of products as part of the formulations and it is also determined to be an active antiseptic ingredient in over-the-counter preparations . The development of biotechnological protocols based on cationic surfactants is a modern trend focusing on the fabrication of antimicrobial and bioimaging agents, supramolecular catalysts, stabilizers of nanoparticles, and especially drug and gene nanocarriers . The main emphasis given to the design of novel ecologically friendly and biocompatible cationic surfactants makes it possible to avoid the drawbacks of nanoformulations preventing their entry to clinical trials .

生化学分析

Biochemical Properties

Cetalkonium bromide has an amphipathic property, which allows it to be used in different types of formulations . It interacts with the cell membrane, enzymes, and proteins, disrupting the cell membrane, inactivating enzymes, and denaturing proteins . This broad-spectrum activity is due to the creation of a positive charge, which permits a bio-adhesive property to negative surfaces .

Cellular Effects

Cetalkonium bromide’s antiseptic properties make it effective against a variety of bacteria and fungi . It disrupts the cell membrane, leading to cell death

Molecular Mechanism

The molecular mechanism of Cetalkonium bromide involves the creation of a positive charge, which allows it to adhere to negatively charged surfaces . This property enables Cetalkonium bromide to disrupt the cell membrane, inactivate enzymes, and denature proteins .

特性

IUPAC Name |

benzyl-hexadecyl-dimethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H46N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLNWMWYCSOQYSQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H46BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10328-34-4 (Parent) | |

| Record name | Cetalkonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90956729 | |

| Record name | N-Benzyl-N,N-dimethylhexadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3529-04-2 | |

| Record name | Benzyldimethylhexadecylammonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3529-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetalkonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3529-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Benzyl-N,N-dimethylhexadecan-1-aminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl(hexadecyl)dimethylammonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETALKONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHU0390Z3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

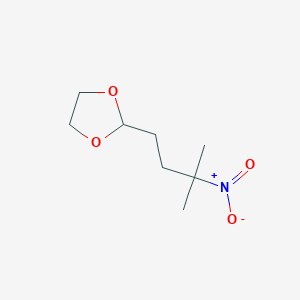

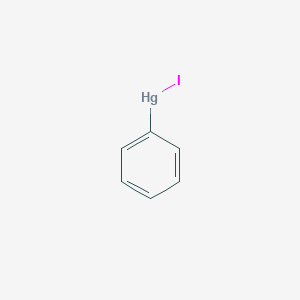

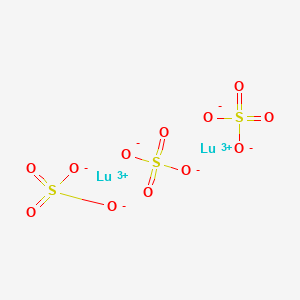

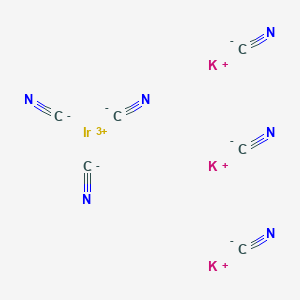

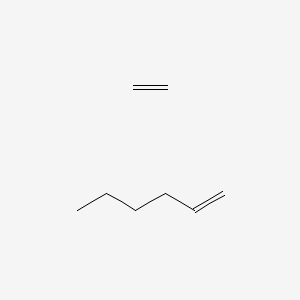

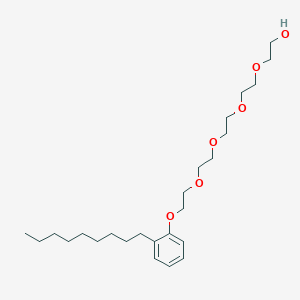

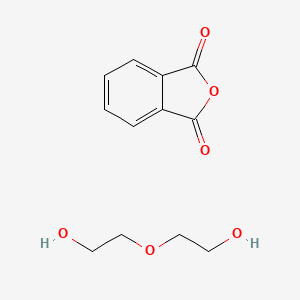

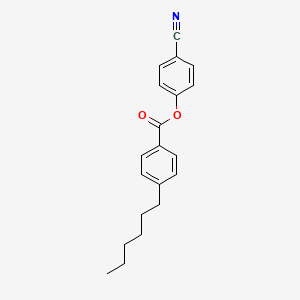

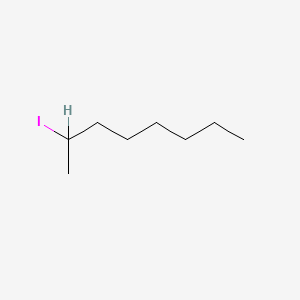

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

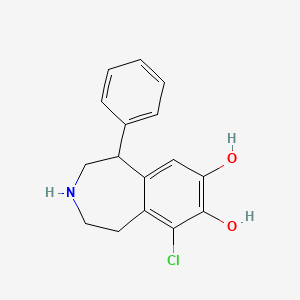

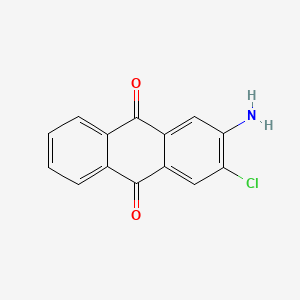

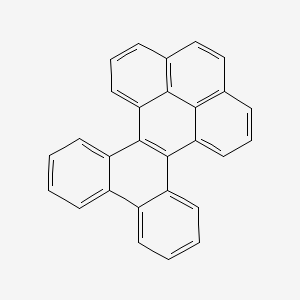

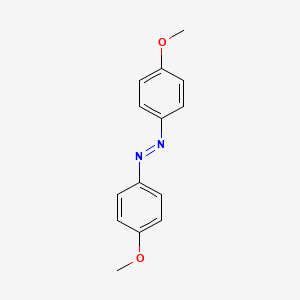

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。